Ovotransferrin (328-332) Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ovotransferrin (328-332) Trifluoroacetate, also known as H-Arg-Val-Pro-Ser-Leu-OH trifluoroacetate salt or Conalbumin (328-332), is a peptide with the molecular formula C25H46N8O7 · C2HF3O2 and a molecular weight of 684.70 . It is known to inhibit Angiotensin-Converting Enzyme (ACE), which has protective effects on blood pressure . It also has activity against Cholinesterase (ChE), which is related to Alzheimer’s disease .
Synthesis Analysis
Ovotransferrin is a monomeric glycoprotein consisting of 686 amino acids, with a molecular weight of 77.9 kDa . The native ovotransferrin is present in two forms: metal-free (apo) and metal-bound (holo), and the chemical and physical characteristics of the two differ significantly .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C27H47F3N8O9 . The InChIKey for this compound is KGQVFFKHKXIWNC-UYNNABTASA-N .Chemical Reactions Analysis
Ovotransferrin and its derived peptides have been reported to have antimicrobial, antioxidant, anticancer, and immunomodulatory activities . The peptides produced from ovotransferrin also are reported to have antioxidant, antimicrobial, antihypertensive, and anticancer properties .Physical and Chemical Properties Analysis
The molecular weight of this compound is 684.7 g/mol . It has 9 hydrogen bond donors and 14 hydrogen bond acceptors .作用机制
- By inhibiting ACE, Ovotransferrin (328-332) helps maintain blood pressure homeostasis and protects against hypertension .
- Cellular effects include vasodilation, reduced oxidative stress, and potential neuroprotective benefits .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
未来方向
The practical application of Ovotransferrin (328-332) Trifluoroacetate in nutraceutical and pharmaceutical areas are among the emerging areas of research . The peptides produced from ovotransferrin also are reported to have antioxidant, antimicrobial, antihypertensive, and anticancer properties , suggesting potential for future therapeutic applications.
生化分析
Biochemical Properties
Ovotransferrin (328-332) Trifluoroacetate plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. The compound exhibits an IC50 value of 20 μM for ACE inhibition . Additionally, this compound interacts with cholinesterase (ChE), implicating its potential in Alzheimer’s disease management . These interactions highlight the compound’s dual functionality in cardiovascular and neurodegenerative health.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ACE inhibitory activity can lead to reduced levels of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and lowering blood pressure . Furthermore, its interaction with cholinesterase suggests a potential role in modulating neurotransmitter levels, which could impact neuronal function and cognitive processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ACE and cholinesterase. By binding to the active site of ACE, the compound inhibits the enzyme’s activity, preventing the conversion of angiotensin I to angiotensin II . This inhibition results in decreased vasoconstriction and blood pressure. Similarly, its interaction with cholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity and potentially modulating acetylcholine levels in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its ACE inhibitory activity over extended periods, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE activity, leading to reduced blood pressure without significant adverse effects . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the compound’s preclinical evaluation.
Metabolic Pathways
This compound is involved in metabolic pathways related to ACE inhibition and cholinesterase activity. The compound interacts with ACE, leading to decreased production of angiotensin II and subsequent vasodilation . Additionally, its interaction with cholinesterase may influence acetylcholine metabolism, impacting neurotransmitter levels and cognitive function . These metabolic interactions underscore the compound’s multifaceted role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is passively transported across intestinal epithelial cells, suggesting its potential for oral administration . Additionally, its distribution within tissues may be influenced by its interactions with binding proteins, affecting its localization and accumulation in target tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific enzymes and proteins may direct it to particular cellular compartments or organelles, impacting its activity and function . Understanding these localization mechanisms is essential for elucidating the compound’s precise biochemical roles.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N8O7.C2HF3O2/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28;3-2(4,5)1(6)7/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQVFFKHKXIWNC-UYNNABTASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47F3N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。